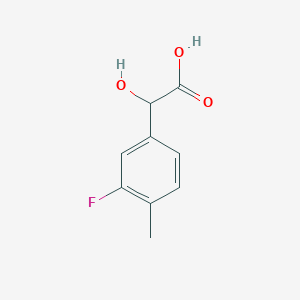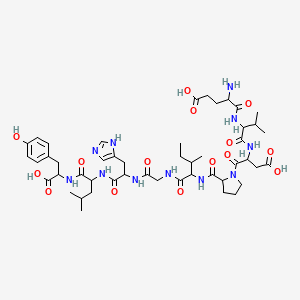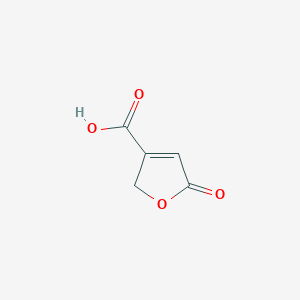
5-oxo-2H-furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-2H-furan-3-carboxylic acid: is a heterocyclic organic compound that belongs to the furan family It is characterized by a five-membered ring structure containing one oxygen atom and a ketone group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2H-furan-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using an oxidant in the presence of a catalyst. The reaction typically occurs at elevated temperatures, often above 140°C . Another method involves the use of 5-methylfurfural or 5-chloromethylfurfural as starting materials, which are then oxidized to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The choice of oxidant and catalyst, as well as reaction conditions, are optimized to achieve efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions
5-oxo-2H-furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-hydroxy-2H-furan-3-carboxylic acid.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the furan ring.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: 5-hydroxy-2H-furan-3-carboxylic acid
Substitution: Various substituted furan derivatives depending on the reagents used
Scientific Research Applications
5-oxo-2H-furan-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-oxo-2H-furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit fatty acid synthase and activate carnitine palmitoyltransferase-1 (CPT-1), leading to potential therapeutic applications in metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
- Furan-2,5-dicarboxylic acid
- 5-hydroxy-2H-furan-3-carboxylic acid
- 5-methylfurfural
- 5-chloromethylfurfural
Uniqueness
5-oxo-2H-furan-3-carboxylic acid is unique due to its specific ketone group at the 5-position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other furan derivatives and makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-oxo-2H-furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h1H,2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCUMUIGBKUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
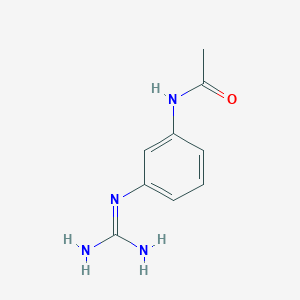
![Ethanol,2-[[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl](4,4,4-trifluorobutyl)amino]-](/img/structure/B15095830.png)
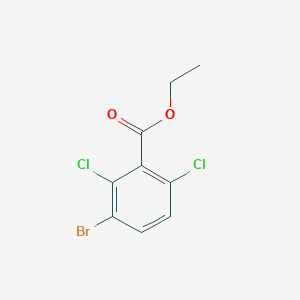
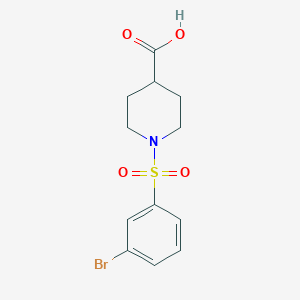
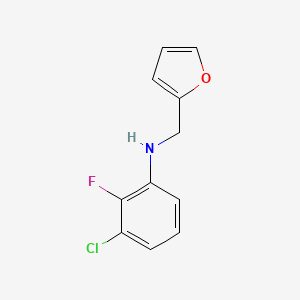
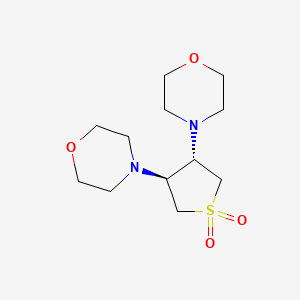
![N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15095856.png)
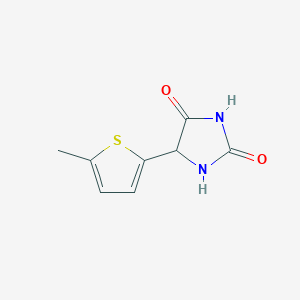
![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)
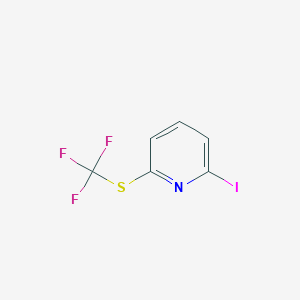
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15095891.png)
